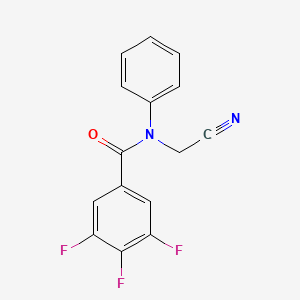

N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide

Description

Properties

IUPAC Name |

N-(cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-12-8-10(9-13(17)14(12)18)15(21)20(7-6-19)11-4-2-1-3-5-11/h1-5,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPKSHLKDABUFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The resulting intermediate is then treated with cyanomethyl chloride to introduce the cyanomethyl group . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The cyanomethyl group (-CH₂CN) undergoes oxidation under strong acidic or basic conditions. Reaction with potassium permanganate (KMnO₄) in acidic media converts the cyanomethyl moiety to a carboxylic acid group (-COOH), forming 3,4,5-trifluoro-N-phenylbenzamide-carboxylic acid.

Example Reaction:

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and alkaline conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond yields 3,4,5-trifluorobenzoic acid and N-(cyanomethyl)aniline.

-

Basic Hydrolysis : The cyanomethyl group hydrolyzes to a carboxamide (-CONH₂) in the presence of aqueous NaOH.

Key Conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 8h | 3,4,5-Trifluorobenzoic acid + N-(Cyanomethyl)aniline |

| Alkaline hydrolysis | NaOH (2M), 80°C, 4h | 3,4,5-Trifluoro-N-phenylbenzamide-carboxamide |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl groups activate the aromatic ring for nucleophilic substitution. Reactions with amines (e.g., piperidine) at elevated temperatures yield substituted derivatives.

Example Reaction:

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring. For instance, Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 3-position .

Mechanistic Insight (via Pd catalysis ):

-

Oxidative addition of aryl halide to Pd(0).

-

CO insertion to form acyl-Pd intermediate.

-

Reductive elimination yields coupled product.

Reduction Reactions

The cyanomethyl group can be reduced to an aminomethyl (-CH₂NH₂) group using hydrogenation catalysts (e.g., Raney Ni).

Example Reaction:

Scientific Research Applications

Antiprotozoal Activity

Research indicates that derivatives of N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide have shown promising antiprotozoal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds act by disrupting kinetoplast DNA function, which is crucial for the survival of the parasite. They have been demonstrated to effectively displace High Mobility Group (HMG)-box proteins from their DNA binding sites, leading to the death of the parasite in both in vitro and in vivo models .

Protein Kinase Inhibition

The compound has been identified as a potential inhibitor of specific protein kinases involved in various proliferative diseases, including cancers. By selectively inhibiting certain isoforms of phosphoinositide 3-kinase (PI3K), it may reduce side effects typically associated with broader kinase inhibitors . This selectivity is particularly important for minimizing toxicity while maximizing therapeutic efficacy in treating conditions such as leukemia and solid tumors.

Activity-Based Proteomics

This compound has been utilized as a chemical probe in activity-based proteomics to study post-translational modifications of lysine residues on proteins. This approach allows researchers to explore the dynamics of protein acetylation and other modifications without genetic manipulation. The compound's ability to induce specific acetylation patterns has implications for understanding cellular signaling pathways and disease mechanisms .

Targeted Protein Degradation

The compound has been explored for its role in targeted protein degradation strategies, particularly through the use of degraders that can selectively eliminate disease-causing proteins from cells. This application is critical in developing therapies for diseases where aberrant protein accumulation contributes to pathogenesis .

Synthesis Techniques

The synthesis of this compound involves several chemical reactions that allow for the introduction of trifluoromethyl and cyanomethyl groups into the benzamide structure. Techniques such as acylation and nucleophilic substitution are commonly employed to achieve high yields and selectivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the phenyl ring or modifications to the cyanomethyl group can significantly alter biological activity and selectivity towards target proteins .

Case Studies

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The trifluoro and cyanomethyl groups in the target compound distinguish it from analogs. Below is a comparative analysis of key derivatives:

Key Observations :

- Cyanomethyl vs. Hydroxy/Chloro: The cyanomethyl group may increase solubility in polar solvents compared to the hydroxy group in or the chloro substituent in .

Agrochemical Derivatives

Benzamides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) are used as fungicides . The target compound’s trifluoro and cyanomethyl groups could offer enhanced pesticidal activity by modifying binding affinity to fungal targets.

Pharmaceutical Potential

N-(3,4-difluorophenyl)-3-methylbenzamide () demonstrates the importance of fluorine in drug design for improved pharmacokinetics . The trifluoro substitution in the target compound may similarly enhance blood-brain barrier penetration or receptor binding.

Biological Activity

N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a trifluoromethyl group and a cyanomethyl substituent, which are known to influence its biological interactions. The general structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of N-phenylbenzamide derivatives, which include this compound. Research indicates that these compounds exhibit significant activity against various enteroviruses.

Case Study: Enterovirus 71 (EV71)

A notable study assessed the antiviral efficacy of several N-phenylbenzamide derivatives against EV71. The compound demonstrated low micromolar inhibitory concentrations (IC50 values ranging from 5.7 to 18 μM) with a favorable selectivity index (SI) compared to standard antiviral agents like pirodavir .

Table 1: Antiviral Activity Against EV71

| Compound | IC50 (μM) | TC50 (μM) | SI |

|---|---|---|---|

| This compound | 12 ± 1.2 | 620 ± 0.0 | >51 |

| Pirodavir | 31 ± 2.2 | - | 25–52 |

The mechanism of action for N-phenylbenzamide derivatives appears to involve direct binding to viral capsids. A study demonstrated that these compounds stabilize viral particles and inhibit uncoating by binding to specific hydrophobic pockets on the virus . This suggests that the structural features of this compound are critical for its efficacy.

Anticancer Activity

Beyond antiviral properties, preliminary investigations into the anticancer potential of this compound have shown promise. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies indicated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 15 |

| This compound | MCF-7 (Breast) | 20 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the phenyl and amide groups can significantly enhance potency and selectivity against target pathogens .

Key Findings:

- The presence of electron-withdrawing groups (like trifluoromethyl) enhances antiviral activity.

- Substituents on the benzene ring influence both cytotoxicity and selectivity indices.

Q & A

Q. What are the recommended synthetic routes for N-(Cyanomethyl)-3,4,5-trifluoro-N-phenylbenzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling 3,4,5-trifluorobenzoic acid derivatives with N-phenylcyanomethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically impact yield due to the sensitivity of the cyanomethyl group to hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from byproducts like unreacted acid or amine .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Answer:

- NMR Spectroscopy: H and F NMR confirm substituent positions (e.g., trifluoro groups at 3,4,5-positions via splitting patterns) and the cyanomethyl moiety ( ~3.8–4.2 ppm for -CHCN) .

- X-ray Crystallography: Resolves steric effects of the trifluoro-phenyl ring and amide planarity, as demonstrated in structurally similar benzamides .

- HPLC-MS: Validates purity (>95%) and molecular mass (e.g., ESI+ mode for [M+H] ion detection) .

Q. How do electron-withdrawing substituents (e.g., -F, -CN) influence the compound’s reactivity?

Answer: The trifluoro groups increase electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions). The cyanomethyl group participates in cyclization or substitution reactions, requiring anhydrous conditions during synthesis. Comparative studies on non-fluorinated analogs show reduced reactivity, highlighting fluorine’s electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

Answer:

- Substituent Modulation: Replacing 3,4,5-trifluoro with mono-/di-fluoro groups (e.g., 3,5-difluoro) alters steric bulk and dipole interactions, as seen in analogs with improved kinase inhibition .

- Cyanomethyl Bioisosteres: Substituting -CHCN with -CHCOH or -CHSONH enhances solubility while retaining target affinity, validated via SPR binding assays .

- Computational Docking: MD simulations predict trifluoro-phenyl interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites), guiding rational design .

Q. How should researchers resolve contradictions in biological activity data across assays?

Answer:

- Orthogonal Assays: Validate enzyme inhibition (IC) with cellular proliferation assays (e.g., MTT) to distinguish direct target engagement from off-target effects.

- Metabolic Stability Testing: Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated), which may explain discrepancies between in vitro and in vivo activity .

Q. What strategies mitigate instability in aqueous buffers during pharmacological studies?

Answer:

- pH Optimization: Maintain buffers at pH 6.5–7.0 to minimize base-catalyzed hydrolysis of the cyanomethyl group.

- Lyophilization: Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .

- Prodrug Approaches: Mask the cyanomethyl group as a tert-butyl carbonate, which hydrolyzes in vivo to release the active form .

Q. How can researchers design degradation pathway studies to identify major metabolites?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.